Ethyl Tetradecanoate-d27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

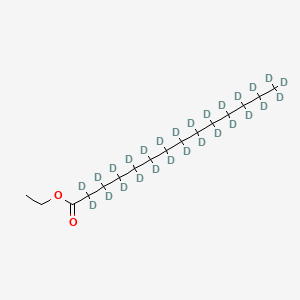

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKRHZKQPFCLLS-XTVIBXJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl Tetradecanoate-d27: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Ethyl Tetradecanoate-d27, the deuterated form of ethyl myristate, serves as a critical tool in modern analytical and metabolic research. Its isotopic labeling allows for precise quantification of its non-deuterated counterpart and related fatty acid ethyl esters (FAEEs), and it holds potential as a tracer for metabolic studies. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with experimental protocols and data presentation.

Core Applications in Research

The primary application of this compound in a research setting is as an internal standard for the quantitative analysis of fatty acids and their ethyl esters by mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its utility stems from its chemical similarity to the endogenous analytes of interest, while its distinct mass allows it to be differentiated and used as a reference for accurate quantification.

Deuterated standards like this compound are crucial for correcting variations that can occur during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision.[3] Furthermore, the use of stable isotopes is fundamental in metabolic tracing studies to investigate the fate of molecules within biological systems. While specific studies detailing the use of this compound as a metabolic tracer are not abundant in publicly available literature, the principles of using deuterated compounds for such purposes are well-established.

Quantitative Analysis using this compound as an Internal Standard

The following sections detail a representative workflow and protocol for the quantification of fatty acid ethyl esters (FAEEs) in biological samples using this compound as an internal standard. This protocol is a composite based on established methods for FAEE analysis.

Experimental Workflow

The overall workflow for the quantification of FAEEs using a deuterated internal standard is depicted below.

References

Physical and chemical properties of Ethyl Tetradecanoate-d27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl Tetradecanoate-d27, a deuterated form of ethyl myristate. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly as an internal standard for quantitative analysis.

Core Physical and Chemical Properties

| Property | Value (this compound) | Value (Ethyl Tetradecanoate) | Reference |

| Molecular Formula | C₁₆H₅D₂₇O₂ | C₁₆H₃₂O₂ | [1] |

| Molecular Weight | 283.59 g/mol | 256.42 g/mol | [1] |

| CAS Number | 1113009-11-2 | 124-06-1 | |

| Appearance | Colorless liquid (inferred) | Colorless to light yellow liquid | [2] |

| Melting Point | Not specified; expected to be similar to non-deuterated form | 11-12 °C | [2] |

| Boiling Point | Not specified; expected to be similar to non-deuterated form | 178-180 °C at 12 mm Hg | [2] |

| Density | Not specified; expected to be similar to non-deuterated form | 0.86 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and ether (inferred) | Insoluble in water; Soluble in ethanol, slightly soluble in ether | [2] |

| Refractive Index | Not specified; expected to be similar to non-deuterated form | n20/D 1.436 | [2] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. The first step is the deuteration of the precursor, tetradecanoic acid (myristic acid), followed by the esterification of the deuterated acid.

A common method for deuterating fatty acids is through a metal-catalyzed hydrogen-deuterium (H/D) exchange reaction. This process utilizes deuterium (B1214612) oxide (D₂O) as the deuterium source and a platinum catalyst. The fatty acid is subjected to H/D exchange multiple times to achieve a high level of deuterium incorporation.

Following deuteration, the resulting tetradecanoic acid-d27 is esterified with ethanol to produce this compound. This can be achieved through standard esterification methods, such as Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of an acid catalyst.

Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of fatty acid ethyl esters (FAEEs) and other lipids by gas chromatography-mass spectrometry (GC-MS). Below is a detailed protocol for its application.

Quantitative Analysis of Fatty Acid Ethyl Esters using GC-MS

This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acid ethyl esters from a biological matrix using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

To a known volume or weight of the biological sample (e.g., plasma, tissue homogenate), add a precise amount of this compound solution in a suitable organic solvent.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (B129727) (2:1, v/v).

-

Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) (if analyzing total fatty acids):

-

Note: This step is for the analysis of total fatty acids, where all fatty acids are converted to their methyl esters for improved volatility in GC. If analyzing endogenous FAEEs, this step is omitted.

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a solution of boron trifluoride (BF₃) in methanol (e.g., 14% w/v) to the dried lipid residue.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete transesterification of fatty acids to FAMEs.

-

After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAMEs.

-

Collect the upper hexane (B92381) layer containing the FAMEs and the internal standard.

3. GC-MS Analysis:

-

Inject an aliquot of the final extract into a GC-MS system.

-

Gas Chromatography (GC) Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., CP-Sil 88).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A gradient program starting at a lower temperature and ramping up to a higher temperature to separate the different fatty acid esters.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

-

Ions to Monitor:

-

Role in Research and Drug Development

This compound's primary role in research and drug development is as a highly reliable internal standard for the quantification of lipids. In metabolic studies, accurate measurement of changes in fatty acid profiles is crucial for understanding disease states and the effects of therapeutic interventions. The use of a stable isotope-labeled internal standard like this compound corrects for variability in sample preparation and instrument response, leading to more accurate and reproducible data.

While Ethyl Tetradecanoate itself is a naturally occurring fatty acid ester involved in lipid metabolism, the deuterated form is not expected to have a direct signaling role. Its value lies in its ability to trace and quantify its non-deuterated counterpart and other related lipids that are involved in various signaling pathways. For instance, alterations in fatty acid metabolism are implicated in diseases such as metabolic syndrome, cardiovascular disease, and cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Ethyl Tetradecanoate-d27

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Ethyl Tetradecanoate-d27, a deuterated analog of ethyl myristate. This document details a feasible synthetic route, outlines a comprehensive experimental protocol, and discusses the analytical methods for determining the isotopic enrichment of the final product. The information presented herein is intended to support researchers in the fields of metabolism, pharmacokinetics, and other areas where stable isotope-labeled compounds are utilized as tracers or internal standards.

Introduction

This compound is the ethyl ester of the fully deuterated 14-carbon saturated fatty acid, tetradecanoic acid-d27 (also known as myristic acid-d27). As a stable isotope-labeled compound, it serves as a valuable tool in various scientific disciplines. Its primary applications include use as an internal standard for the quantification of its non-deuterated counterpart, ethyl tetradecanoate, in complex biological matrices by mass spectrometry. Furthermore, it can be employed as a tracer to investigate the metabolic fate of fatty acid ethyl esters (FAEEs), which are non-oxidative metabolites of ethanol (B145695) implicated in alcohol-induced organ damage.[1][2]

Synthesis of this compound

A straightforward and efficient method for the synthesis of this compound is the Fischer esterification of commercially available tetradecanoic acid-d27 with ethanol in the presence of an acid catalyst. This classic esterification method is well-established for fatty acids and can be adapted for their deuterated analogs.

Proposed Synthetic Route

The synthesis proceeds in a single step as depicted in the following reaction scheme:

Tetradecanoic acid-d27 + Ethanol --(H+)--> this compound + H₂O

The equilibrium of the reaction is driven towards the product side by using an excess of the alcohol reactant, which also serves as the solvent.

Experimental Protocol

This protocol is based on established Fischer esterification procedures for fatty acids and is adapted for the synthesis of this compound.

Materials:

-

Tetradecanoic acid-d27 (≥98% isotopic purity)

-

Ethanol (anhydrous, ≥99.5%)

-

Sulfuric acid (concentrated, 98%)

-

Diethyl ether

-

5% Sodium bicarbonate solution (aqueous)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve tetradecanoic acid-d27 (1.0 equivalent) in an excess of anhydrous ethanol (e.g., 20-fold molar excess).

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1 equivalents) to the solution.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer the solution to a separatory funnel. Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Evaporation: Dry the ethereal layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is crucial for its intended applications. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for assessing isotopic enrichment by accurately measuring the mass-to-charge ratio of the molecule and its isotopologues.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., ESI or GC-MS).

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable solvent.

-

Data Acquisition: Full scan mass spectra are acquired in the appropriate mass range.

-

Data Analysis: The isotopic distribution is determined by analyzing the relative intensities of the peaks corresponding to the fully deuterated species (d27) and any less-deuterated isotopologues (d0 to d26). The isotopic purity is calculated as the percentage of the d27 isotopologue relative to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR is of limited use for a fully deuterated compound, ²H (Deuterium) NMR and ¹³C NMR can provide valuable information about the extent and position of deuteration.

Methodology:

-

²H NMR: The presence of a signal in the ²H NMR spectrum confirms the incorporation of deuterium (B1214612). The chemical shifts can indicate the positions of any residual protons.

-

¹³C NMR: In the ¹³C NMR spectrum of a deuterated compound, the signals are split into multiplets due to coupling with deuterium (C-D coupling). The absence of signals corresponding to protonated carbons confirms a high degree of deuteration.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| Tetradecanoic acid-d27 | C₁₄HD₂₇O₂ | 255.54 | Chemical Purity: ≥98% |

| Isotopic Enrichment: ≥98 atom % D | |||

| Ethanol | C₂H₆O | 46.07 | ≥99.5% (anhydrous) |

| This compound | C₁₆H₅D₂₇O₂ | 283.59 | Expected Chemical Purity: >95% |

| Expected Isotopic Purity: ≥98% |

Table 2: Analytical Parameters for Isotopic Purity Determination

| Analytical Technique | Parameter Measured | Expected Outcome for High Purity |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic distribution (relative abundance of isotopologues) | Dominant peak corresponding to the d27 isotopologue (>98%) |

| ²H NMR Spectroscopy | Deuterium signals | Presence of signals confirming deuterium incorporation |

| ¹³C NMR Spectroscopy | Carbon-deuterium coupling patterns | Absence of signals for protonated carbons |

Visualizations

Synthesis Workflow

References

Ethyl Tetradecanoate-d27: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl Tetradecanoate-d27, a crucial tool in quantitative analytical chemistry. Its primary application lies in its use as a stable isotope-labeled (SIL) internal standard for the precise quantification of ethyl tetradecanoate (B1227901) and related fatty acid ethyl esters (FAEEs) in various biological matrices. This guide will delve into its properties, detail experimental protocols for its use in mass spectrometry-based analyses, and provide the necessary data for its successful implementation in research and drug development settings.

Introduction to this compound

This compound is a deuterated form of ethyl tetradecanoate (also known as ethyl myristate), a fatty acid ethyl ester. In this SIL standard, 27 hydrogen atoms on the tetradecanoate backbone have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry (MS) based quantification. When added to a sample at a known concentration, it co-elutes with the endogenous, non-labeled (native) analyte during chromatography. However, due to the mass difference imparted by the deuterium atoms, it can be distinguished by the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise quantification of the target analyte.[1][2]

Stable isotope-labeled compounds are widely used as tracers and internal standards in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The use of deuterated standards, in particular, has gained significant attention for its ability to improve the accuracy of pharmacokinetic and metabolic profiling of various compounds, including drugs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuterio-tetradecanoate | |

| Synonyms | Ethyl Myristate-d27, Myristic Acid Ethyl Ester-d27 | [3] |

| CAS Number | 1113009-11-2 | [3] |

| Chemical Formula | C₁₆H₅D₂₇O₂ | [3] |

| Molecular Weight | 283.59 g/mol | [3] |

| Isotopic Purity | Typically ≥98 atom % D |

Application in Quantitative Analysis: A General Workflow

The use of this compound as an internal standard typically follows a standardized workflow in a research or clinical setting. This process involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in both GC-MS and LC-MS/MS platforms for the analysis of fatty acid ethyl esters.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters.

4.1.1. Sample Preparation

-

Internal Standard Spiking: To 100 µL of plasma or a known amount of homogenized tissue, add a precise volume of this compound solution in a suitable organic solvent (e.g., ethanol) to achieve a final concentration within the linear range of the calibration curve.

-

Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as hexane (B92381):isopropanol (3:2, v/v) or by a modified Folch method using chloroform (B151607) and methanol (B129727). Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

-

Derivatization (Transesterification): While this compound is already an ethyl ester, if the target analytes are total fatty acids present as triglycerides or phospholipids, a transesterification step is necessary to convert them to their corresponding methyl or ethyl esters. This can be achieved by reacting the lipid extract with a reagent like boron trifluoride in methanol (for methyl esters) or ethanol (B145695) (for ethyl esters) at an elevated temperature. For the analysis of endogenous fatty acid ethyl esters, this step may be omitted.

-

Solvent Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of a suitable solvent for GC injection (e.g., hexane or isooctane).

4.1.2. GC-MS Instrumentation and Conditions

The following table provides typical GC-MS parameters for the analysis of fatty acid ethyl esters.

| Parameter | Typical Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

4.1.3. Mass Spectrometric Data

In SIM mode, specific ions for the analyte and the internal standard are monitored to enhance sensitivity and selectivity. For ethyl esters of saturated fatty acids, characteristic fragment ions at m/z 88 and 101 are often used for quantification.[1]

| Compound | Precursor Ion (M+) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| Ethyl Tetradecanoate | 256.4 | 88 | 101 |

| This compound | 283.6 | 91 (tentative) | 104 (tentative) |

Note: The specific quantifier and qualifier ions for this compound should be determined empirically by direct infusion or injection of the standard. The tentative values are based on the expected mass shift due to deuterium labeling of the acyl chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a powerful technique for analyzing a wide range of compounds, including those that are not amenable to GC analysis without derivatization.

4.2.1. Sample Preparation

The sample preparation for LC-MS/MS is similar to that for GC-MS, involving internal standard spiking and lipid extraction. Derivatization is often not required for the analysis of free fatty acids or fatty acid ethyl esters by LC-MS.

4.2.2. LC-MS/MS Instrumentation and Conditions

The following table outlines typical LC-MS/MS parameters.

| Parameter | Typical Setting |

| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Gradient | Start with 50% B, increase to 95% B over 10 min, hold for 2 min, return to initial conditions |

| Column Temperature | 40 °C |

| Mass Spectrometer | Triple quadrupole (e.g., Agilent 6470) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

4.2.3. Mass Spectrometric Data (MRM Transitions)

In MRM mode, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity and sensitivity.

| Compound | Precursor Ion [M+H]⁺ | Product Ion (m/z) | Collision Energy (eV) |

| Ethyl Tetradecanoate | 257.4 | To be determined empirically | To be determined empirically |

| This compound | 284.6 | To be determined empirically | To be determined empirically |

Note: The specific product ions and collision energies for both the analyte and the internal standard must be optimized on the specific instrument being used.

Data Analysis and Quantification

The quantification of the endogenous analyte is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown samples is then determined by interpolating their analyte/internal standard peak area ratios on the calibration curve.

Conclusion

This compound is a high-quality, reliable internal standard for the accurate quantification of ethyl tetradecanoate and other fatty acid ethyl esters in complex biological matrices. Its use in conjunction with mass spectrometry-based techniques such as GC-MS and LC-MS/MS provides the necessary precision and accuracy for demanding research and drug development applications. The detailed protocols and data provided in this guide serve as a valuable resource for scientists and researchers seeking to implement this essential analytical tool in their laboratories.

References

The Deuterium Kinetic Isotope Effect: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of hydrogen with its stable, heavier isotope, deuterium (B1214612), at strategic positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of carbon-deuterium (C-D) compared to carbon-hydrogen (C-H) bonds. Consequently, enzymatic reactions involving the cleavage of a C-D bond proceed at a slower rate. This guide provides an in-depth technical overview of the kinetic isotope effect of deuterated compounds, offering valuable insights for researchers, scientists, and drug development professionals. It details the underlying principles, presents quantitative data on the impact of deuteration on pharmacokinetics, outlines experimental protocols for KIE determination, and visualizes key metabolic pathways and experimental workflows. By leveraging the KIE, drug developers can optimize pharmacokinetic profiles, potentially leading to improved efficacy, safety, and patient compliance.

Core Principles of the Kinetic Isotope Effect

The kinetic isotope effect is a powerful tool in medicinal chemistry, primarily influencing the pharmacokinetics of a drug by altering its metabolic stability. The effect is most pronounced when the C-H bond cleavage is the rate-determining step in a metabolic pathway.

1.1. Primary Kinetic Isotope Effect (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. In drug metabolism, this often involves the oxidation of a C-H bond by cytochrome P450 (CYP) enzymes. Due to the higher zero-point energy of a C-H bond compared to a C-D bond, less energy is required to break the C-H bond, resulting in a faster reaction rate. The magnitude of the PKIE is typically expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) compounds (kH/kD). For C-H bond cleavage, kH/kD values can range from 2 to as high as 10.[1][2]

1.2. Secondary Kinetic Isotope Effect (SKIE)

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. SKIEs are generally smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5.[2] They arise from changes in hybridization and steric effects at the transition state. While smaller, SKIEs can still provide valuable information about reaction mechanisms.

Quantitative Impact of Deuteration on Pharmacokinetics

The strategic incorporation of deuterium can lead to significant improvements in a drug's pharmacokinetic profile. This is most evident in changes to metabolic clearance, half-life, and overall exposure.

Table 1: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug (Deuterated Form) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration | Therapeutic Indication | Reference(s) |

| Deutetrabenazine | Tetrabenazine (B1681281) | Half-life of active metabolites | ~2-fold increase | Chorea associated with Huntington's disease | [3] |

| Systemic exposure (AUC) of active metabolites | ~2-fold increase | [4] | |||

| d9-Methadone | Methadone | Area under the curve (AUC) | 5.7-fold increase (in mice) | Postoperative pain | [5][6] |

| Clearance | 5.2-fold decrease (in mice) | [5][6] | |||

| d3-Enzalutamide | Enzalutamide | Systemic exposure (AUC) | Increased exposure (in rats) | Prostate Cancer | [7] |

Table 2: In Vitro Metabolic Stability of Deuterated Compounds

| Deuterated Compound | Non-Deuterated Analog | In Vitro System | Improvement in Metabolic Stability (t½) | Reference(s) |

| Deuterated Bupropion | Bupropion | Human Liver Microsomes | Slower racemization | [8] |

| d9-Methadone | Methadone | Mouse and Human Liver Microsomes | 2.5-fold lower Vmax for N-demethylation | [6] |

Experimental Protocols for Determining the Kinetic Isotope Effect

Accurate determination of the KIE is crucial for evaluating the potential benefits of deuteration. The following are detailed methodologies for key experiments.

3.1. In Vitro Metabolic Stability Assay using LC-MS/MS

This protocol outlines a common method for assessing the metabolic stability of a deuterated compound in comparison to its non-deuterated counterpart using liver microsomes.

Materials:

-

Test compound (deuterated and non-deuterated)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (ACN) for quenching the reaction

-

Internal standard (ideally, a stable isotope-labeled version of the analyte)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO, methanol).

-

Prepare working solutions of the test compounds by diluting the stock solutions in the incubation buffer. The final organic solvent concentration in the incubation should be less than 1%.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension and the test compound working solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Sampling and Reaction Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately add the aliquot to a separate 96-well plate containing ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the proteins.[9]

-

-

Sample Processing:

-

Vortex the plate to ensure thorough mixing.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent compounds.

-

Analyze the samples to determine the peak areas of the deuterated and non-deuterated compounds and the internal standard.

-

-

Data Analysis:

-

Calculate the peak area ratio of each analyte to the internal standard at each time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression of this plot represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = -0.693 / k.

-

The KIE can be estimated as the ratio of the half-life of the deuterated compound to the half-life of the non-deuterated compound (t½_D / t½_H).

-

3.2. KIE Determination using NMR Spectroscopy

NMR spectroscopy can be a powerful tool for determining KIEs, particularly for reactions in solution. This method often involves a competition experiment where both the deuterated and non-deuterated substrates are present in the same reaction mixture.

Materials:

-

Deuterated and non-deuterated starting materials

-

Appropriate deuterated solvent for NMR

-

NMR spectrometer

-

Reaction vessel (e.g., NMR tube)

Procedure:

-

Sample Preparation:

-

Prepare a solution containing a known ratio of the deuterated and non-deuterated starting materials in the deuterated NMR solvent.

-

Initiate the reaction under controlled conditions (e.g., by adding a catalyst or changing the temperature).

-

-

NMR Data Acquisition:

-

Acquire NMR spectra (typically ¹H NMR) at various time points throughout the course of the reaction.

-

Ensure quantitative NMR conditions are used, including a sufficient relaxation delay.

-

-

Data Analysis:

-

Integrate the signals corresponding to specific protons in both the deuterated and non-deuterated reactants and products.

-

The change in the ratio of the integrated signals of the reactants over time can be used to calculate the relative rates of reaction for the two isotopic species.

-

The KIE (kH/kD) can be determined from the following equation, where R0 is the initial ratio of non-deuterated to deuterated reactant and Rt is the ratio at time t, and f is the fraction of the reaction completed: kH/kD = ln(1-f) / ln(1 - f * Rt/R0)

-

Visualizing Metabolic Pathways and Experimental Workflows

4.1. Metabolic Pathway of Tetrabenazine vs. Deutetrabenazine

Deutetrabenazine is a deuterated analog of tetrabenazine, a drug used to treat chorea associated with Huntington's disease. The deuteration at the methoxy (B1213986) groups significantly slows down its metabolism by CYP2D6.[9]

Caption: Metabolism of tetrabenazine vs. deutetrabenazine.

4.2. Experimental Workflow for KIE Determination

The following diagram illustrates a typical workflow for determining the kinetic isotope effect of a deuterated drug candidate.

Caption: Experimental workflow for KIE determination.

Conclusion

The deuterium kinetic isotope effect is a well-established principle that offers a powerful strategy for optimizing the pharmacokinetic properties of drug candidates. By strategically replacing hydrogen with deuterium at metabolically labile positions, drug developers can slow down metabolic clearance, increase drug exposure, and potentially reduce dosing frequency and improve safety profiles. This technical guide has provided a comprehensive overview of the core principles, quantitative data, experimental methodologies, and visual representations of key concepts related to the KIE of deuterated compounds. A thorough understanding and application of these principles will continue to drive the development of innovative and improved therapeutics for the benefit of patients.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nuvisan.com [nuvisan.com]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Applications of Deuterated Fatty Acid Esters in Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated fatty acid esters, particularly deuterated polyunsaturated fatty acids (D-PUFAs), are emerging as powerful tools in a wide range of scientific disciplines. By replacing hydrogen atoms at specific, oxidation-prone positions with the heavier isotope deuterium (B1214612), these molecules exhibit a significant kinetic isotope effect (KIE). This unique property dramatically slows the rate of lipid peroxidation, a key process implicated in cellular aging and numerous diseases. This technical guide provides a comprehensive overview of the applications of deuterated fatty acid esters, with a focus on their use as therapeutic agents against oxidative stress, as metabolic probes in lipidomics, and as tools to investigate enzymatic mechanisms. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate the adoption of this technology in research and drug development.

Core Principles: The Kinetic Isotope Effect and Inhibition of Lipid Peroxidation

Polyunsaturated fatty acids are essential components of cellular membranes, but their bis-allylic hydrogen atoms are highly susceptible to abstraction by reactive oxygen species (ROS). This initiates a chain reaction known as lipid peroxidation, leading to membrane damage and the formation of cytotoxic byproducts. The substitution of these vulnerable hydrogens with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, thus significantly slowing down the rate-limiting hydrogen abstraction step of lipid peroxidation.[1][2] This phenomenon, known as the kinetic isotope effect, allows D-PUFAs to act as potent inhibitors of this damaging cascade.[1][2][3][4]

The Lipid Peroxidation Pathway and its Inhibition by D-PUFAs

The process of lipid peroxidation can be divided into three main stages: initiation, propagation, and termination. D-PUFAs intervene at the propagation stage, effectively halting the chain reaction.

Applications in Research and Drug Development

Combating Oxidative Stress and Neurodegenerative Diseases

A primary application of deuterated fatty acid esters is in the mitigation of diseases associated with oxidative stress. By preventing lipid peroxidation, D-PUFAs have shown therapeutic potential in models of various neurodegenerative diseases.

-

Alzheimer's Disease: In a mouse model of Alzheimer's disease (APP/PS1 double mutant transgenic mice), a diet supplemented with D-PUFAs for five months resulted in reduced concentrations of lipid peroxidation products (F2 isoprostanes and neuroprostanes) in brain tissues. Furthermore, the levels of amyloid-β peptides Aβ40 and Aβ38 were significantly lower in the hippocampus of these mice compared to controls.

-

Parkinson's Disease: D-PUFAs have been shown to protect dopaminergic neurons from degeneration in experimental models of Parkinson's disease.

-

Friedreich's Ataxia: Clinical trials have demonstrated the safety and potential protective effects of D-PUFAs in patients with Friedreich's ataxia, a neurodegenerative disease linked to increased oxidative stress.[3]

Table 1: Effect of D-PUFA Diet on Brain Lipid Peroxidation and Amyloid-β Levels in an Alzheimer's Disease Mouse Model

| Analyte | Brain Region | H-PUFA Diet (Control) | D-PUFA Diet | Percent Reduction |

| F2-Isoprostanes | Cortex | ~100% (normalized) | ~45% | ~55% |

| Hippocampus | ~100% (normalized) | ~45% | ~55% | |

| Prostaglandin F2α | Cortex | ~100% (normalized) | ~75-80% | ~20-25% |

| Hippocampus | ~100% (normalized) | ~75-80% | ~20-25% | |

| Amyloid-β 40 | Hippocampus | Mean ± SEM (arbitrary units) | Significantly lower (p<0.05) | - |

| Amyloid-β 38 | Hippocampus | Mean ± SEM (arbitrary units) | Significantly lower (p<0.05) | - |

Data summarized from studies on Aldh2-/- and APP/PS1 mouse models.[5][6]

Metabolic Probes in Lipidomics

Deuterated fatty acid esters serve as excellent stable isotope tracers for studying lipid metabolism. Their distinct mass allows for their differentiation from endogenous, non-deuterated counterparts using mass spectrometry. This enables researchers to track the uptake, incorporation, and turnover of specific fatty acids in various biological systems.[7]

Applications in Lipidomics:

-

Metabolic Flux Analysis: Tracing the metabolic fate of fatty acids through various pathways.

-

Quantification: Used as internal standards for the accurate quantification of endogenous fatty acids and their metabolites.

-

Enzyme Activity Assays: Investigating the kinetics and mechanisms of enzymes involved in lipid metabolism.

Investigating Enzyme Mechanisms

The kinetic isotope effect of D-PUFAs is a valuable tool for elucidating the mechanisms of enzymes that catalyze the oxidation of fatty acids, such as lipoxygenases (LOXs) and cyclooxygenases (COXs). By comparing the reaction rates with deuterated and non-deuterated substrates, researchers can determine if the abstraction of a hydrogen atom is the rate-limiting step of the enzymatic reaction.

Table 2: Kinetic Isotope Effects (kH/kD) for the Oxidation of Deuterated Fatty Acids

| Deuterated Fatty Acid | Enzyme/System | kH/kD | Reference |

| 11,11-D2-Linoleic Acid | Tocopherol-mediated oxidation | 23.0 ± 2.3 | [8] |

| 14,14-D2-α-Linolenic Acid | Tocopherol-mediated oxidation | 35.9 ± 3.6 | [8] |

| 11,11-D2-α-Linolenic Acid | Tocopherol-mediated oxidation | 36.1 ± 3.6 | [8] |

| 13-d2-Arachidonic Acid | 15-hLO-1 | ~4 | [9] |

| 10,13-d4-Arachidonic Acid | 15-hLO-1 | ~10 | [9] |

| Deuterated Arachidonic Acid Isotopologues | Macrophage COX and LOX | Similar to in vitro values, but massive increase with deuteration at both C10 and C13 for COX | [10][11] |

Experimental Protocols

Synthesis of Deuterated Fatty Acid Esters (Example: 11,11-d2-Linoleic Acid Ethyl Ester)

The synthesis of deuterated fatty acid esters can be achieved through various organic chemistry routes. A common approach involves the debromination and esterification of a tetrabromostearic acid precursor.

Workflow for Synthesis of 11,11-d2-Linoleic Acid Ethyl Ester:

Detailed Methodology:

-

Bromination: Dissolve linoleic acid in petroleum ether and cool the solution. Add a solution of bromine in petroleum ether dropwise with stirring while maintaining a low temperature. The tetrabromostearic acid will precipitate out of the solution. Filter and wash the precipitate with cold petroleum ether.

-

Debromination and Esterification: In a flask, combine the tetrabromostearic acid, granulated zinc, and deuterated ethanol (e.g., ethanol-d6). The reaction is exothermic and should be controlled by cooling. After the initial reaction subsides, add a catalytic amount of hydrochloric acid and reflux the mixture to drive the esterification.

-

Purification: After the reaction is complete, filter the mixture to remove excess zinc. Wash the filtrate with water to remove salts. The ethyl linoleate-d2 can then be purified by distillation under reduced pressure.

Incorporation of Deuterated Fatty Acids into Cell Culture

Deuterated fatty acids can be introduced into cell culture media to study their effects on cellular processes. Due to their lipophilic nature, they are often complexed with a carrier protein like bovine serum albumin (BSA) to enhance their solubility and facilitate uptake by cells.

Protocol:

-

Preparation of Fatty Acid-BSA Complex:

-

Dissolve the deuterated fatty acid ester in a small amount of ethanol.

-

Separately, prepare a solution of fatty acid-free BSA in serum-free cell culture medium.

-

Slowly add the fatty acid solution to the BSA solution with constant stirring.

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

Sterile-filter the final complex solution before adding to cell cultures.

-

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Replace the existing medium with fresh medium containing the desired final concentration of the deuterated fatty acid-BSA complex.

-

Incubate the cells for the desired period (e.g., 24-72 hours) before harvesting for analysis.

-

Lipid Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of fatty acids. The following protocol outlines a general procedure for the extraction of lipids from biological samples and their analysis as fatty acid methyl esters (FAMEs).

Workflow for Lipid Extraction and GC-MS Analysis:

Detailed Methodology:

-

Sample Preparation and Lipid Extraction:

-

To a known amount of sample (e.g., 100 µL plasma, 10^6 cells, or 10 mg tissue), add a known amount of a deuterated internal standard (e.g., C17:0-d33).

-

Add a 2:1 (v/v) mixture of chloroform:methanol and homogenize or vortex thoroughly.

-

Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

-

Centrifuge to pellet any debris and clearly separate the aqueous (upper) and organic (lower) phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a transesterification reagent, such as 14% boron trifluoride in methanol, and heat at 100°C for 30 minutes.

-

After cooling, add water and hexane (B92381), vortex, and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAMEs in hexane onto a suitable GC column (e.g., a polar capillary column).

-

Use a temperature gradient to separate the FAMEs based on their volatility and polarity.

-

The mass spectrometer can be operated in either full scan mode to identify fatty acids or in selected ion monitoring (SIM) mode for targeted quantification of specific fatty acids and their deuterated analogs.

-

Conclusion

Deuterated fatty acid esters represent a versatile and powerful class of molecules with significant applications in biomedical research and drug development. Their ability to quell lipid peroxidation provides a promising therapeutic avenue for a host of diseases rooted in oxidative stress. As metabolic probes, they offer unparalleled precision in the study of lipid biochemistry. The continued development and application of these compounds are poised to yield significant insights into cellular metabolism and disease pathogenesis, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Isotope effect on lipid peroxidation - Wikipedia [en.wikipedia.org]

- 3. Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Deuterium-reinforced polyunsaturated fatty acids improve cognition in a mouse model of sporadic Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | MDPI [mdpi.com]

- 8. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to Ethyl Tetradecanoate-d27 for Researchers and Drug Development Professionals

This guide provides an in-depth overview of Ethyl Tetradecanoate-d27, a deuterated internal standard crucial for quantitative analysis in various research and development settings. It covers supplier information, key technical data, and experimental considerations for its application.

Introduction to this compound

This compound is the deuterated form of ethyl tetradecanoate, also known as ethyl myristate. It is a fatty acid ethyl ester (FAEE) where 27 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other related fatty acid ethyl esters. FAEEs are non-oxidative metabolites of ethanol (B145695) and can serve as markers for alcohol consumption. In drug development, deuteration of molecules is a strategy that can potentially alter pharmacokinetic and metabolic profiles.

Supplier and Purchasing Information

Several suppliers offer this compound for research purposes. The table below summarizes key information from prominent suppliers. Please note that pricing is subject to change and may not be publicly available; therefore, it is recommended to inquire directly with the suppliers for current pricing and availability.

| Supplier | Product Code/CAS No. | Molecular Formula | Molecular Weight | Purity/Isotopic Enrichment |

| LGC Standards | TRC-E925181 | C₁₆D₂₇H₅O₂ | 283.59 | Not specified |

| CAS: 1113009-11-2 | ||||

| MedchemExpress | HY-W099586-d27 | C₁₆D₂₇H₅O₂ | 283.59 | Not specified |

| CAS: 1113009-11-2 | ||||

| Pharmaffiliates | PA PST 015190 | C₁₆H₅D₂₇O₂ | 283.59 | Not specified |

| CAS: 1794884-05-1 | ||||

| Cayman Chemical | (Related: Myristic Acid-d27, Item No. 9003317) | C₁₄HD₂₇O₂ | 255.5 | ≥95% (Myristic Acid), ≥99% deuterated forms (d1-d27)[1] |

| CAS: 60658-41-5 |

Experimental Applications and Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for clear differentiation in a mass spectrometer.

General Protocol for Use as an Internal Standard in FAEE Quantification

The following is a generalized protocol for the quantification of fatty acid ethyl esters in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.

1. Sample Preparation:

- To a known volume or weight of the biological sample, add a precise amount of this compound stock solution. The amount of internal standard added should be comparable to the expected concentration of the analyte.

- Perform a lipid extraction using a suitable solvent system, such as hexane (B92381) or a mixture of chloroform (B151607) and methanol.

- The lipid extract may require further purification, for example, by solid-phase extraction (SPE) to isolate the FAEE fraction.

2. GC-MS Analysis:

- The purified extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar dimethylpolysiloxane column).[3]

- The GC oven temperature is programmed to separate the different FAEEs.

- The eluting compounds are ionized (e.g., by electron ionization) and analyzed by a mass spectrometer.

- The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect specific ions corresponding to the analytes and the internal standard. For ethyl esters of saturated fatty acids, m/z values of 88 and 101 are recommended.[4]

3. Data Analysis:

- A calibration curve is generated by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard.

- The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

- The concentration of the analyte in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.

Visualizing Workflows and Pathways

Purchasing Workflow

The process of acquiring this compound for research involves several key steps, from initial identification to final receipt and quality control.

Caption: Purchasing Workflow for this compound.

Experimental Workflow for FAEE Quantification

This diagram illustrates the typical experimental procedure for quantifying fatty acid ethyl esters using a deuterated internal standard like this compound.

Caption: Experimental Workflow for FAEE Quantification.

Metabolic Context of Fatty Acid Ethyl Ester (FAEE) Formation

While this compound is an exogenous compound used as an internal standard, it is important to understand the biological context of the molecules it is used to measure. The following diagram illustrates the non-oxidative metabolism of ethanol, leading to the formation of FAEEs.

Caption: Metabolic Context of FAEE Formation.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rapid, accurate, and sensitive fatty acid ethyl ester determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotopic Edge: A Technical Guide to the Safe Handling and Application of Ethyl Tetradecanoate-d27 in Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Ethyl Tetradecanoate-d27, a deuterated lipid, tailored for the research and drug development community. It covers essential safety protocols, handling procedures, and key experimental applications, with a focus on maintaining sample integrity and ensuring accurate results.

Compound Profile and Safety Data

General Safety and Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2]

-

Ventilation: Work in a well-ventilated area to avoid inhalation of any potential vapors.[1]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of Ethyl Tetradecanoate. The properties of the deuterated version are expected to be very similar.

| Property | Value | Reference |

| Synonyms | Ethyl myristate-d27, Tetradecanoic Acid Ethyl Ester-d27 | [3] |

| Molecular Formula | C₁₆H₅D₂₇O₂ | [4] |

| Molecular Weight | 283.59 g/mol | [4] |

| Appearance | Clear, colorless to light yellow liquid | [1][5] |

| Melting Point | 11-12 °C | [1][5] |

| Boiling Point | 295 °C | [1] |

| Flash Point | >110 °C | [1] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether | [5] |

| Storage Temperature | Room temperature; sealed in a dry place | [5][6] |

Hazard Identification and First Aid

Based on the data for Ethyl Tetradecanoate, the deuterated compound is not classified as hazardous.[7] However, it is prudent to follow standard laboratory safety procedures.

| Exposure Route | Symptoms | First Aid Measures | Reference |

| Eye Contact | May cause mild irritation. | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. | [1][4] |

| Skin Contact | May cause mild irritation. | Wash off with soap and plenty of water. | [1][2] |

| Inhalation | May cause respiratory tract irritation. | Move to fresh air. If breathing is difficult, give oxygen. | [1][2] |

| Ingestion | May cause gastrointestinal irritation. | Do NOT induce vomiting. Rinse mouth with water. | [2] |

Handling and Storage of Deuterated Compounds

The primary concern when handling deuterated compounds like this compound is to prevent isotopic dilution through hydrogen-deuterium (H-D) exchange.

Key Handling and Storage Recommendations:

-

Protection from Moisture: Deuterated compounds are often hygroscopic and can exchange deuterium (B1214612) atoms with protons from atmospheric moisture.[8]

-

Protection from Light: Store in amber vials or in the dark to prevent light-induced degradation.[9]

-

Inert Atmosphere: For critical applications, handle the compound in a glove box or under a stream of dry, inert gas.[9]

Experimental Protocols and Applications

This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of fatty acid ethyl esters and other lipids.

Preparation of Internal Standard Stock Solution

This protocol describes the preparation of a stock solution of this compound for use as an internal standard.

Materials:

-

This compound

-

Anhydrous ethanol or other suitable organic solvent (e.g., acetonitrile, methanol)

-

Class A volumetric flasks

-

Gas-tight syringe

-

Inert gas (argon or nitrogen)

Procedure:

-

Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes.[9]

-

In a fume hood or under a gentle stream of inert gas, carefully open the vial.

-

Using a calibrated analytical balance, accurately weigh the desired amount of the deuterated standard.

-

Transfer the weighed standard to a Class A volumetric flask.

-

Dissolve the standard in a minimal amount of anhydrous solvent.

-

Bring the solution to the final volume with the anhydrous solvent.

-

Cap the flask tightly and mix thoroughly.

-

Store the stock solution in an amber vial at the recommended temperature (typically 2-8°C or -20°C), protected from light and moisture.[9]

Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general guideline for preparing biological samples for the quantification of endogenous fatty acid ethyl esters using this compound as an internal standard.

Materials:

-

Biological sample (e.g., plasma, cells, tissue homogenate)

-

This compound internal standard stock solution

-

Organic solvents for liquid-liquid extraction (e.g., hexane, ethyl acetate)

-

Centrifuge

-

Vortex mixer

-

Evaporation system (e.g., nitrogen stream, centrifugal evaporator)

-

LC-MS grade solvent for reconstitution

Procedure:

-

Thaw the biological sample on ice.

-

To a known volume or weight of the sample, add a precise amount of the this compound internal standard stock solution.

-

Perform a liquid-liquid extraction by adding an appropriate organic solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Carefully transfer the organic layer (containing the lipids) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.

-

Reconstitute the dried extract in a known volume of an appropriate LC-MS grade solvent (e.g., methanol/acetonitrile mixture).

-

Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Metabolic and Signaling Context

Fatty acid ethyl esters (FAEEs), including Ethyl Tetradecanoate, are non-oxidative metabolites of ethanol.[9] They are formed by the esterification of fatty acids with ethanol, a reaction catalyzed by various enzymes, including fatty acid ethyl ester synthases.[8] FAEEs have been implicated as mediators of ethanol-induced organ damage and serve as biomarkers for alcohol consumption.[9]

The cellular uptake of long-chain fatty acids, the precursors for FAEE synthesis, is a regulated process involving membrane proteins such as CD36.[10] Once inside the cell, fatty acids can be activated to their CoA esters and enter various metabolic pathways, including esterification with ethanol to form FAEEs.

FAEEs have been shown to induce cellular stress, including the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and disruption of cellular barriers.[8][11]

References

- 1. Ethyl Myristate | C16H32O2 | CID 31283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fatty acid ethyl esters, nonoxidative ethanol metabolites, synthesis, uptake, and hydrolysis by human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty Acid Ethyl Esters Induce Intestinal Epithelial Barrier Dysfunction via a Reactive Oxygen Species-Dependent Mechanism in a Three-Dimensional Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fatty acid ethyl esters in human mononuclear cells: Production by endogenous synthesis greatly exceeds the uptake of preformed ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Analytes Using Ethyl Tetradecanoate-d27 as an Internal Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest accuracy and precision. An SIL-IS mimics the chemical and physical properties of the analyte of interest, co-eluting chromatographically and experiencing similar ionization effects in the mass spectrometer. This allows for reliable correction of variations that can occur during sample preparation, injection, and ionization.

Ethyl Tetradecanoate-d27 (also known as Ethyl Myristate-d27) is a deuterated form of Ethyl Tetradecanoate. Its high degree of deuteration provides a significant mass shift from the unlabeled analyte, minimizing isotopic crosstalk and ensuring clear differentiation in the mass spectrometer. This application note provides a detailed protocol for utilizing this compound as an internal standard for the quantification of Ethyl Tetradecanoate or other similar long-chain fatty acid ethyl esters (FAEEs) in biological matrices such as plasma.

Principle of the Method

A known amount of this compound is added to all samples, calibrators, and quality control samples at the beginning of the sample preparation process. The samples are then subjected to an extraction procedure, followed by LC-MS analysis. Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to determine the concentration of the analyte in the unknown samples by plotting it against a calibration curve prepared with known concentrations of the analyte.

Experimental Protocols

Materials and Reagents

-

Ethyl Tetradecanoate (Analyte)

-

This compound (Internal Standard)

-

LC-MS grade Acetonitrile (B52724)

-

LC-MS grade Methanol (B129727)

-

LC-MS grade Water

-

Ammonium Acetate (or Formic Acid)

-

Human Plasma (or other relevant biological matrix)

-

Microcentrifuge tubes

-

Autosampler vials

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Ethyl Tetradecanoate and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of the analyte by serial dilution of the primary stock solution with methanol:water (1:1 v/v) to create calibration standards.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL. This will be the internal standard spiking solution.

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting FAEEs from plasma.[1]

-

Pipette 100 µL of the sample (plasma, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 1 µg/mL this compound internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject a portion of the supernatant into the LC-MS system.

Caption: Sample preparation workflow using protein precipitation.

LC-MS/MS Method

The following are typical starting conditions and should be optimized for the specific instrument and application.

Table 1: Liquid Chromatography Parameters

| Parameter | Recommended Condition |

| Column | C18 or C8, 2.1 x 100 mm, 1.8 µm (or similar) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (or 0.1% Formic Acid in Water) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | |

| Time (min) | %B |

| 0.0 | 80 |

| 1.0 | 80 |

| 8.0 | 98 |

| 10.0 | 98 |

| 10.1 | 80 |

| 15.0 | 80 |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Example MRM Transitions (to be optimized empirically)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ethyl Tetradecanoate | 257.2 | 88.1 | 50 | 15 |

| This compound | 284.4 | 92.1 | 50 | 18 |

Note: The precursor ion for Ethyl Tetradecanoate is its [M+H]+ adduct. The d27 analog will have a mass shift of +27 Da. The product ions are characteristic fragments and should be determined by direct infusion of the standards.

Data Analysis and Quantitative Results

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used. The concentration of the analyte in the unknown samples is then calculated from their peak area ratios using the regression equation.

Table 4: Example Calibration Curve Data

| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 150,000 | 0.0083 |

| 5 | 6,300 | 152,000 | 0.0414 |

| 10 | 12,800 | 151,500 | 0.0845 |

| 50 | 65,000 | 149,000 | 0.4362 |

| 100 | 132,000 | 150,500 | 0.8771 |

| 500 | 665,000 | 148,500 | 4.4781 |

| 1000 | 1,350,000 | 151,000 | 8.9404 |

Table 5: Example Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | 8.5 |

| Low QC | 3 | 3.1 | 103.3 | 6.2 |

| Mid QC | 75 | 73.8 | 98.4 | 4.1 |

| High QC | 750 | 762.1 | 101.6 | 3.5 |

Signaling Pathways and Logical Relationships

The use of an internal standard is a fundamental concept in analytical chemistry for ensuring data quality. The logical relationship is straightforward: the internal standard is used to normalize the analyte response, thereby correcting for experimental variability.

Caption: Logical workflow for quantification using an internal standard.

Conclusion

This compound is an excellent internal standard for the LC-MS based quantification of Ethyl Tetradecanoate and other related long-chain fatty acid ethyl esters. Its use, in conjunction with a validated sample preparation and LC-MS/MS method, can provide highly accurate and precise quantitative data, which is essential for regulated bioanalysis in clinical and pharmaceutical research. The protocols and data presented here serve as a comprehensive guide for researchers and scientists to develop and implement robust analytical methods using this internal standard.

References

Quantitative Analysis of Ethyl Tetradecanoate Using Ethyl Tetradecanoate-d27 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Ethyl Tetradecanoate in biological matrices using Ethyl Tetradecanoate-d27 as an internal standard. The methodology is applicable for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high precision and accuracy for various research and drug development applications.

Introduction

Ethyl Tetradecanoate, the ethyl ester of myristic acid, is a fatty acid ethyl ester (FAEE) that can be found in various biological samples. The quantification of FAEEs is of significant interest in biomedical research, particularly in studies related to alcohol consumption biomarkers and lipid metabolism. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis using mass spectrometry.[1][2] This approach effectively corrects for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring the reliability and accuracy of the results.[1][2]

This protocol outlines the necessary steps for sample preparation, instrumental analysis by both GC-MS and LC-MS/MS, and data analysis for the accurate quantification of Ethyl Tetradecanoate.

Data Presentation

Table 1: Linearity of Ethyl Tetradecanoate Quantification

| Analyte Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.025 | 0.98 | 98.0 |

| 5.0 | 0.128 | 5.12 | 102.4 |

| 10.0 | 0.255 | 10.2 | 102.0 |

| 50.0 | 1.26 | 50.4 | 100.8 |

| 100.0 | 2.51 | 100.4 | 100.4 |

| 500.0 | 12.58 | 503.2 | 100.6 |

| 1000.0 | 25.20 | 1008.0 | 100.8 |

| Linearity (R²) | 0.9995 |

Table 2: Precision and Recovery of Ethyl Tetradecanoate Quantification

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=5) | Inter-day Precision (%RSD, n=5) | Recovery (%) |

| Low | 5.0 | 4.2 | 5.5 | 98.5 |

| Medium | 100.0 | 3.1 | 4.2 | 101.2 |

| High | 800.0 | 2.5 | 3.8 | 99.8 |

Experimental Protocols

Materials and Reagents

-

Ethyl Tetradecanoate (Analyte)

-

This compound (Internal Standard, IS)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Hexane (GC grade)

-

Chloroform (HPLC grade)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

-

Deionized water

-

Biological matrix (e.g., plasma, serum, tissue homogenate)

Standard Solution Preparation

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl Tetradecanoate and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (e.g., plasma), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 500 µL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 100 µL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to achieve phase separation.

-

Carefully transfer the lower organic layer to a clean tube.

-

Dry the organic extract under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 100 µL of the appropriate solvent (hexane for GC-MS or mobile phase for LC-MS/MS).

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of Ethyl Tetradecanoate.

GC-MS Analysis Protocol

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

Ethyl Tetradecanoate (Analyte): m/z 88, 101, 256

-

This compound (IS): m/z 91, 104, 283

-

Note: m/z 88 and 101 are characteristic fragment ions for saturated fatty acid ethyl esters.[3]

-

-

LC-MS/MS Analysis Protocol

-

Liquid Chromatograph (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start at 50% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Parameters: Optimized for the specific instrument.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)